molecular formula C20H19N3O3S B2865575 5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one CAS No. 1203100-18-8

5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one

Cat. No. B2865575
CAS RN: 1203100-18-8
M. Wt: 381.45
InChI Key: KUPYIOPXXWPKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. PTC-209 has been shown to inhibit the expression of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. In

Scientific Research Applications

Anti-Tubercular Agent

The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound and its derivatives could be developed into potent drugs for treating tuberculosis, especially in cases where resistance to first-line drugs is encountered.

Antiviral Activity

Studies have shown that derivatives of this compound possess antiviral properties. Specifically, they have demonstrated higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus . This opens up possibilities for the compound to be used in the treatment of viral infections, particularly those caused by paramyxoviruses.

Anticancer Potential

The compound’s derivatives have been synthesized and tested for their anticancer activity towards various human cancer cell lines, including breast, lung, colon, and ovarian cancer cells . The results from these studies could lead to the development of new cancer therapies that target specific pathways involved in tumor growth and proliferation.

Cytotoxicity Evaluation

An important aspect of drug development is assessing the cytotoxicity of potential therapeutic agents. The compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells, and results indicate that it is non-toxic to human cells . This is a promising sign that the compound could be safe for further development into a clinical drug.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of the compound’s derivatives with biological targets . These studies are essential for drug design as they provide insights into the molecular basis of drug-receptor interactions, which can be used to optimize the compound for better efficacy and reduced side effects.

properties

IUPAC Name

5-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19-7-6-16(13-26-19)20(25)23-10-8-22(9-11-23)12-18-21-17(14-27-18)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPYIOPXXWPKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one

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